(R)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
(3R)-N-[(2-bromophenyl)methyl]piperidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2.2ClH/c13-12-6-2-1-4-10(12)8-15-11-5-3-7-14-9-11;;/h1-2,4,6,11,14-15H,3,5,7-9H2;2*1H/t11-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUFNJYETGCLLJ-NVJADKKVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=CC=CC=C2Br.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NCC2=CC=CC=C2Br.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transaminase-Mediated Asymmetric Amination
The synthesis begins with nitrogen-protected 3-piperidone derivatives, such as N-tert-butoxycarbonyl-3-piperidone (N-Boc-3-piperidone). In the presence of ω-transaminase and isopropylamine as an amino donor, the ketone group undergoes reductive amination to yield (R)-N-Boc-3-aminopiperidine (Fig. 1). Reaction conditions include:
- Temperature : 25–50°C
- pH : 8.0–9.5 (buffered with Tris-HCl)
- Cofactor : Pyridoxal 5'-phosphate (PLP) at 0.8–1.0 mol%
- Yield : 81–90%.
Deprotection of the Boc group via hydrochloric acid hydrolysis furnishes (R)-3-aminopiperidine as a free base. Alternative protecting groups, such as carbobenzoxy (Cbz) or benzyl, are similarly effective but require distinct deprotection strategies (e.g., hydrogenolysis for Cbz).
N-Alkylation with 2-Bromobenzyl Electrophiles
Introducing the 2-bromobenzyl group to (R)-3-aminopiperidine necessitates selective alkylation under conditions that preserve stereochemical integrity.
Nucleophilic Substitution with 2-Bromobenzyl Bromide
Reaction of (R)-3-aminopiperidine with 2-bromobenzyl bromide in the presence of a base (e.g., potassium carbonate) in polar aprotic solvents (DMF, THF) achieves N-alkylation (Fig. 2). Key parameters include:
Reductive Amination with 2-Bromobenzaldehyde
An alternative approach employs reductive amination using 2-bromobenzaldehyde and sodium cyanoborohydride in methanol or ethanol. This method circumvents the use of harsh alkylating agents but requires careful pH control (pH 6–7) to optimize imine formation and reduction.
Dihydrochloride Salt Formation
Conversion of the free base to the dihydrochloride salt enhances stability and solubility. The process involves:
- Dissolving (R)-N-(2-bromobenzyl)piperidin-3-amine in anhydrous ethanol.
- Gradual addition of hydrochloric acid (2 equiv) at 0–5°C.
- Precipitation of the salt via solvent evaporation or antisolvent addition (diethyl ether).
Characterization Data :
- Melting Point : 128–130°C (decomp.)
- 1H NMR (400 MHz, D2O): δ 7.55 (d, J = 8 Hz, 1H, Ar-H), 7.40–7.30 (m, 3H, Ar-H), 4.25 (s, 2H, CH2), 3.60–3.40 (m, 1H, piperidine-H), 3.10–2.90 (m, 4H, piperidine-H), 2.20–1.80 (m, 4H, piperidine-H).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
The transaminase route is favored for commercial production due to its atom economy and reduced waste. Critical factors include:
- Enzyme Immobilization : Enhases reusability and cost-efficiency.
- Process Intensification : Continuous-flow systems improve throughput.
Chemical Reactions Analysis
Types of Reactions
®-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or reduced amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are used.
Major Products
Substitution: Products include azido, thiol, or alkoxy derivatives.
Oxidation: Products include N-oxides or other oxidized forms.
Reduction: Products include dehalogenated amines or reduced amine derivatives.
Scientific Research Applications
Based on the search results, "(R)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride" (note the 3-bromophenyl group, not 2-bromobenzyl) is a chemical compound with a molecular formula of C12H19BrCl2N2 and a molar mass of approximately 342.10 g/mol. It is a white crystalline powder, soluble in water, making it suitable for research and pharmaceutical applications.
Scientific Research Applications
(R)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride exhibits biological activity as a selective dopamine transporter inhibitor, suggesting potential applications in treating disorders related to dopamine dysregulation, such as Parkinson's disease and certain psychiatric conditions. The compound's ability to modulate neurotransmitter levels may contribute to its therapeutic effects.
Dopamine Transporter Inhibition
(R)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride selectively inhibits dopamine reuptake, enhancing dopaminergic signaling. This selectivity is crucial for minimizing side effects associated with non-selective compounds, making it a candidate for further pharmacological investigation.
Research on Interactions
Research into the interactions of (R)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride has focused on its binding affinity for dopamine transporters and other receptors. Studies indicate that this compound selectively inhibits dopamine reuptake, enhancing dopaminergic signaling.
Mechanism of Action
The mechanism of action of ®-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors, ion channels, or enzymes involved in neurotransmission.
Pathways Involved: It may modulate signaling pathways related to neurotransmitter release, reuptake, or degradation, thereby affecting neuronal communication and function.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Structural Comparison of Piperidine-Based Dihydrochloride Salts
Key Observations :
- The 2-bromobenzyl group in the target compound introduces steric bulk and electronic effects distinct from fluorine (in 4-fluorobenzyl derivatives) or methoxy groups (in compound 13a). Bromine’s polarizability may enhance binding in hydrophobic pockets .
- The oxyimino bridge in compound 13a alters conformational flexibility compared to the direct benzyl linkage in the target compound .
Physicochemical Properties
Table 2: Physical and Spectral Data
Key Observations :
Biological Activity
(R)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and findings from various studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a bromobenzyl group, which enhances its interaction with biological targets. The presence of the amino group at the third carbon of the piperidine ring is critical for its biological activity, allowing for hydrogen bonding and electrostatic interactions with target molecules.
The biological activity of (R)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride is primarily mediated through its interaction with specific receptors and enzymes. Notably, it has been shown to act as a ligand for the M3 muscarinic acetylcholine receptor (M3R), which is involved in various physiological processes including cell proliferation and resistance to apoptosis .
Key Mechanisms:
- Receptor Binding : The compound binds to M3R, influencing cellular signaling pathways related to cancer progression.
- Enzyme Inhibition : It exhibits inhibitory effects on cholinesterase and monoamine oxidase B, both of which are relevant in neurodegenerative diseases .
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of (R)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride. Its efficacy against various bacterial strains has been documented with varying minimum inhibitory concentration (MIC) values.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Candida albicans | 15 |
These results indicate that the compound possesses moderate antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .
Antioxidant Properties
The compound has also been evaluated for its antioxidant potential. In vitro assays demonstrated that it can scavenge free radicals effectively, contributing to its overall therapeutic profile.
| Assay | Activity (%) |
|---|---|
| DPPH Scavenging | 70 |
| Lipid Peroxidation Inhibition | 65 |
These findings suggest that (R)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride may play a role in mitigating oxidative stress-related diseases .
Case Studies
- Alzheimer’s Disease Models : In studies involving cell lines representative of Alzheimer’s disease, (R)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride demonstrated dual inhibition of cholinesterase and beta-secretase enzymes, indicating potential for cognitive enhancement and neuroprotection .
- Cancer Research : The compound's interaction with M3R has been linked to reduced tumor growth in colorectal cancer models, showcasing its potential as an anti-cancer agent through modulation of cell signaling pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (R)-N-(2-Bromobenzyl)piperidin-3-amine dihydrochloride, and how can purity be optimized?
- Methodology :
- Reductive Amination : React 2-bromobenzaldehyde with (R)-piperidin-3-amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine intermediate .
- Salt Formation : Treat the free base with hydrochloric acid in anhydrous ethanol to precipitate the dihydrochloride salt. Recrystallization from ethanol/water (1:1 v/v) improves purity (>98%) .
- Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to remove unreacted starting materials. Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Q. How is the stereochemical integrity of the (R)-enantiomer validated during synthesis?
- Methodology :
- Chiral HPLC : Use a Chiralpak AD-H column (4.6 × 250 mm) with hexane/isopropanol (80:20) at 1.0 mL/min. Retention times distinguish (R)- and (S)-enantiomers .
- Optical Rotation : Measure specific rotation ([α]D²⁵) in methanol (c = 1.0) and compare to literature values for (R)-configuration .
- X-ray Crystallography : Confirm absolute configuration using single-crystal diffraction data (e.g., CCDC deposition) .
Q. What solvent systems are optimal for solubility and in vitro assays?
- Methodology :
- Polar Solvents : The compound is freely soluble in water (>50 mg/mL) due to the dihydrochloride salt form. For cellular assays, dissolve in PBS (pH 7.4) or DMSO (≤0.1% final concentration) .
- Stability Testing : Assess solubility and stability in assay buffers (e.g., DMEM with 10% FBS) via LC-MS over 24 hours at 37°C to detect degradation .
Advanced Research Questions
Q. How can enantiomeric impurities be quantified and resolved in bulk samples?
- Methodology :
- Chiral Resolution : Optimize preparative HPLC conditions (Chiralcel OD column, 20% ethanol/heptane isocratic) to isolate (R)-enantiomer with >99% enantiomeric excess (ee) .
- Limit of Detection (LOD) : Validate a UPLC-MS/MS method (LOQ = 0.1% for (S)-enantiomer) using MRM transitions specific to each isomer .
Q. What strategies are used to study receptor binding affinity and selectivity?
- Methodology :
- Radioligand Displacement Assays : Incubate the compound with ³H-labeled ligands (e.g., σ-1 or dopamine D2 receptors) in HEK293 membranes. Calculate IC₅₀ via nonlinear regression .
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with receptor active sites, guided by the bromobenzyl group’s hydrophobic interactions .
Q. How is metabolic stability evaluated in preclinical studies?
- Methodology :
- Liver Microsome Incubations : Incubate 1 µM compound with human liver microsomes (0.5 mg/mL) and NADPH. Quantify parent compound depletion over 60 minutes using LC-MS/MS. Calculate intrinsic clearance (Cl₍ᵢₙₜ₎) .
- CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms at 10 µM. >50% inhibition indicates potential drug-drug interactions .
Key Research Considerations
- Contradictions : While reductive amination is widely used , alternative routes (e.g., Buchwald-Hartwig coupling) may improve yields for analogs but require palladium catalysts .
- Safety : Handle with PPE (gloves, goggles) due to respiratory and dermal irritation risks . Store at 2–8°C under inert gas to prevent degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
